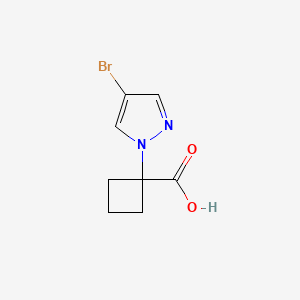

1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylicacid

Description

1-(4-Bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a 4-bromo-substituted pyrazole ring. Its molecular formula is C₈H₉BrN₂O₂, with a molar mass of 245.08 g/mol (exact mass: 244.98 g/mol) . The compound’s structure combines the strained cyclobutane ring with a polar carboxylic acid group and a brominated heterocyclic moiety, making it a valuable intermediate in medicinal chemistry and agrochemical research.

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

1-(4-bromopyrazol-1-yl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C8H9BrN2O2/c9-6-4-10-11(5-6)8(7(12)13)2-1-3-8/h4-5H,1-3H2,(H,12,13) |

InChI Key |

CCYVNFLEOCWRQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C(=O)O)N2C=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

One common method involves the radical addition followed by intramolecular cyclization to form the pyrazole skeleton under mild conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using reagents like sodium thiolate or sodium selenolate.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions and oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid is compared below with structurally analogous compounds from recent literature and commercial catalogs.

Structural Analogs

Physicochemical Properties

- Polarity and Solubility : The carboxylic acid group confers high polarity, but the bromine and cyclobutane reduce aqueous solubility compared to smaller analogs like the cyclopropane derivative .

- Acidity : The trifluoromethyl analog (pKa ~2.5) is more acidic than the bromo-pyrazole derivative (estimated pKa ~3.8–4.2) due to the strong electron-withdrawing effect of CF₃ .

- Thermal Stability : Cyclobutane derivatives generally exhibit higher thermal stability than cyclopropane analogs due to reduced ring strain .

Research Findings and Trends

- Synthetic Accessibility : The cyclobutane derivative requires multi-step synthesis (e.g., cycloaddition or ring expansion), whereas cyclopropane analogs are often synthesized via Simmons-Smith reactions .

- Biological Performance : Cyclobutane-containing compounds show improved pharmacokinetic profiles over cyclopropanes in preclinical studies, attributed to reduced metabolic lability .

- Commercial Availability : Enamine Ltd. and others list cyclobutane-carboxylic acid derivatives as “building blocks,” indicating high demand in fragment-based drug discovery .

Biological Activity

1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid is a compound characterized by its unique structural features, including a cyclobutane ring and a brominated pyrazole moiety. The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 245.07 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are explored in this article.

The presence of the bromine atom at the para position on the pyrazole ring significantly influences both the chemical reactivity and biological activity of the compound. The carboxylic acid functional group enhances its acidity and reactivity, making it suitable for various chemical reactions, including substitution, oxidation, and coupling reactions .

Key Reactions

- Substitution Reactions : The bromine atom can be replaced by other functional groups via nucleophilic substitution.

- Oxidation and Reduction : The compound can undergo oxidation or reduction, altering its functional groups.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules .

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The bromine atom and carboxylic acid group are crucial for binding to these targets, potentially leading to inhibition or modulation of their activity. This could affect various biological pathways, including signal transduction and metabolic processes .

Comparative Analysis with Similar Compounds

The uniqueness of 1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid lies in its combination of structural features that may confer distinct biological properties compared to structurally similar compounds.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Bromopyrazole | Structure | Lacks cyclobutane structure; primarily used in medicinal chemistry. |

| Cyclobutane Carboxylic Acid | Structure | Does not contain a pyrazole moiety; simpler structure. |

| 5-Methylpyrazole | Structure | Methyl substitution instead of bromine; different reactivity profile. |

Case Studies

While detailed case studies specifically on 1-(4-bromo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid are scarce, related compounds have shown promising results in various biological assays:

- Anticancer Activity : Some pyrazole derivatives have been reported to inhibit cancer cell proliferation by targeting specific signaling pathways.

- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.